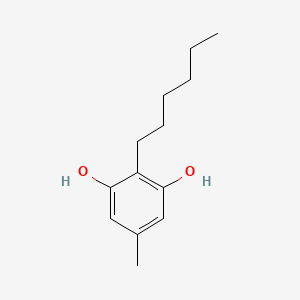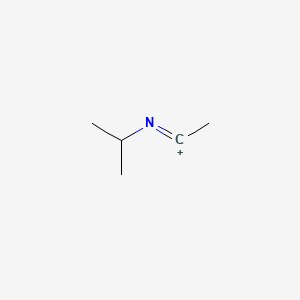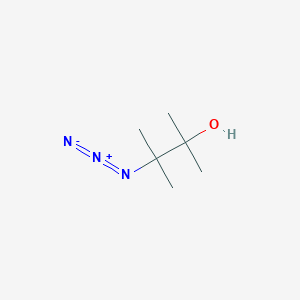
3-Azido-2,3-dimethylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2,3-dimethylbutan-2-ol is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound is characterized by the presence of an azido group (-N₃) attached to a tertiary alcohol structure, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2,3-dimethylbutan-2-ol typically involves the azidation of 2,3-dimethylbutan-2-ol. One common method is the reaction of 2,3-dimethylbutan-2-ol with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of catalysts such as copper (II) triflate (Cu(OTf)₂) can enhance the efficiency of the azidation reaction . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different functionalized compounds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas, catalysts like palladium on carbon (Pd/C).
Cycloaddition: Alkynes, copper (I) catalysts for click chemistry.
Major Products
Substitution: Various azido-substituted derivatives.
Reduction: Corresponding amines.
Cycloaddition: Triazoles.
Applications De Recherche Scientifique
3-Azido-2,3-dimethylbutan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Azido-2,3-dimethylbutan-2-ol primarily involves its reactivity as an azide. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, the azido group can react with alkyne-functionalized molecules through click chemistry, forming stable triazole linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylbutan-2-ol: A precursor to 3-Azido-2,3-dimethylbutan-2-ol, lacking the azido group.
2,3-Dimethylbutan-2-amine: The amine derivative obtained by reducing the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Uniqueness
This compound is unique due to its azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds, including those with biological and industrial significance .
Propriétés
Numéro CAS |
41608-08-6 |
|---|---|
Formule moléculaire |
C6H13N3O |
Poids moléculaire |
143.19 g/mol |
Nom IUPAC |
3-azido-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H13N3O/c1-5(2,8-9-7)6(3,4)10/h10H,1-4H3 |
Clé InChI |
INVZNYLZVLEXQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C)(C)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


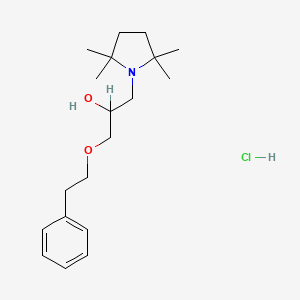
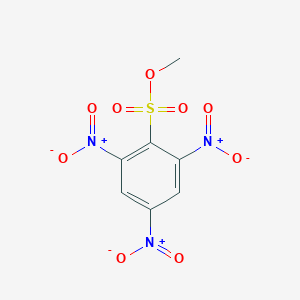
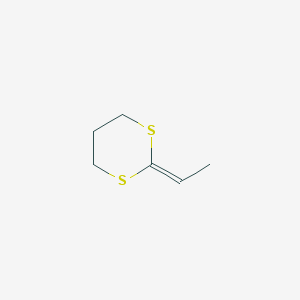


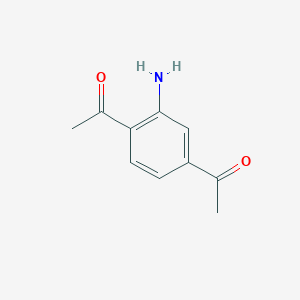

![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
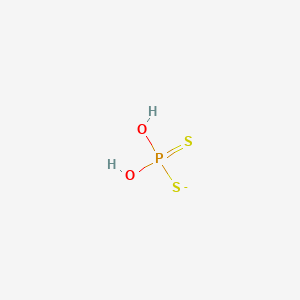
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
